5-(3,6-Dihydro-2H-pyran-4-YL)-1H-indazole
Description
Properties
IUPAC Name |
5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDBUZNHQZCUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696156 | |
| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-68-4 | |
| Record name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its bioisosteric relationship with indole, coupled with its ability to engage in crucial hydrogen bonding interactions, has cemented its role in the design of targeted therapies, particularly in oncology.[2][4] This guide provides a comprehensive technical overview of a specific indazole derivative, 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, a molecule that combines the esteemed indazole core with a dihydropyran moiety—another heterocycle of significant interest in drug discovery.[5][6] We will explore the rational design of this compound, propose a detailed synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential therapeutic applications based on the established pharmacology of its constituent fragments. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.
Introduction: The Rationale for a Dihydropyran-Substituted Indazole
The strategic combination of pharmacophoric fragments is a cornerstone of modern drug design. The title compound, 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, represents a thoughtful amalgamation of two biologically relevant heterocyclic systems.
The Indazole Core: A Privileged Pharmacophore
Indazole, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold in drug discovery.[1][4] It exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1] The indazole nucleus is found in a variety of FDA-approved drugs, including the antiemetic granisetron and the kinase inhibitors axitinib and pazopanib.[1][3] Its success can be attributed to several key features:
-
Bioisosterism: Indazole is a well-established bioisostere of indole, capable of mimicking its interactions with biological targets while often offering improved metabolic stability and physicochemical properties.[2]
-
Hydrogen Bonding Capabilities: The indazole ring possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the second nitrogen atom), enabling it to form critical interactions with protein active sites, particularly the hinge region of kinases.[2][3]
-
Synthetic Tractability: The indazole ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR).[4][7]
The Dihydropyran Moiety: A Modulator of Physicochemical Properties and Bioactivity
The 3,6-dihydro-2H-pyran ring is a non-aromatic heterocycle that is also found in numerous natural products and bioactive molecules.[5][6] Its incorporation into drug candidates can influence several important parameters:
-
Solubility and Lipophilicity: The oxygen atom in the dihydropyran ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility. The overall impact on lipophilicity (LogP) will depend on the substitution pattern.
-
Metabolic Stability: The dihydropyran ring can alter the metabolic profile of a molecule by blocking or introducing sites of metabolism.
-
Conformational Flexibility: The non-planar nature of the dihydropyran ring can introduce specific three-dimensional conformations that may be favorable for binding to a biological target.
-
Biological Activity: Dihydropyran-containing compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][8]
The fusion of these two scaffolds in 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole presents an intriguing molecule with the potential for novel pharmacology. The dihydropyran substituent at the 5-position of the indazole can be envisioned to modulate the electronic properties of the indazole core and provide an additional vector for interaction with biological targets.
Synthesis and Characterization
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the coupling of a 5-halo-1H-indazole with a dihydropyran boronic acid derivative. A key intermediate for this reaction is 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester , which is commercially available and can also be synthesized efficiently.[12][13][14][15] The other coupling partner, 5-bromo-1H-indazole , is also a commercially available starting material.[7]
Diagram 1: Proposed Synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole via Suzuki-Miyaura Coupling
Caption: A schematic representation of the proposed Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, based on general procedures for Suzuki-Miyaura couplings of bromoindazoles.[9][10]
Materials:
-
5-Bromo-1H-indazole
-
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 eq.), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques.
Table 1: Predicted Physicochemical and Spectroscopic Data for 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| Appearance | Likely a white to off-white solid |
| ¹H NMR | Aromatic protons on the indazole ring (typically in the range of 7.0-8.5 ppm), a vinyl proton on the dihydropyran ring (around 6.0-6.5 ppm), and aliphatic protons for the -CH₂- groups of the dihydropyran ring (in the range of 2.0-4.5 ppm). The N-H proton of the indazole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).[16][17][18][19] |
| ¹³C NMR | Aromatic carbons of the indazole ring (typically 110-145 ppm), vinylic carbons of the dihydropyran ring (around 120-140 ppm), and aliphatic carbons of the dihydropyran ring (in the range of 20-70 ppm).[16][19][20] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 200. The fragmentation pattern would likely involve cleavage of the dihydropyran ring and potentially loss of small molecules from the indazole core.[21][22][23][24] |
Predicted Biological Activity and Therapeutic Potential
The therapeutic potential of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole can be inferred from the well-documented biological activities of its constituent scaffolds.
Kinase Inhibition
The indazole scaffold is a prominent feature in numerous kinase inhibitors.[3] Many of these compounds function as ATP-competitive inhibitors by forming hydrogen bonds with the hinge region of the kinase domain. The N-H and the second nitrogen atom of the indazole ring are crucial for this interaction. The 5-substituent plays a significant role in modulating selectivity and potency by occupying a hydrophobic pocket adjacent to the ATP-binding site.
The dihydropyran moiety in 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole could potentially enhance kinase inhibitory activity by:
-
Improving Potency: The substituent may form favorable interactions within the hydrophobic pocket.
-
Modulating Selectivity: The size, shape, and electronic properties of the dihydropyran ring could favor binding to certain kinases over others.
-
Enhancing Drug-like Properties: The dihydropyran group can improve the solubility and pharmacokinetic profile of the molecule.
Given the prevalence of indazoles in oncology, this compound could be a promising candidate for targeting various kinases implicated in cancer, such as VEGFR, PDGFR, and various cyclin-dependent kinases (CDKs).[3][25]
Diagram 2: Hypothesized Interaction of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole with a Kinase Active Site
Caption: A simplified model of the potential binding mode within a kinase active site.
Other Potential Therapeutic Applications
Beyond kinase inhibition, the indazole scaffold has been associated with a broad range of other biological activities.[1][26] These include:
-
Anti-inflammatory Activity: Some indazole derivatives have shown potent anti-inflammatory effects.[1][26]
-
Antimicrobial and Antiprotozoal Activity: The indazole nucleus is present in compounds with activity against various pathogens.[1][26]
-
Neuroprotective Effects: Certain indazoles have demonstrated potential in the treatment of neurodegenerative diseases.[26]
The dihydropyran moiety has also been linked to diverse biological activities, including anticancer and antimicrobial effects.[5][6] Therefore, 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole warrants investigation across a spectrum of therapeutic areas.
Future Directions and Conclusion
This technical guide has outlined the rationale, a plausible synthetic route, and the predicted properties and therapeutic potential of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. The combination of the privileged indazole scaffold with the dihydropyran moiety presents a promising avenue for the discovery of novel therapeutic agents.
Future research in this area should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough characterization of the title compound to confirm its structure and properties.
-
Biological Screening: A comprehensive biological evaluation of the compound against a panel of kinases and in various disease-relevant assays to identify its primary mechanism of action and therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues to establish clear SAR and optimize for potency, selectivity, and drug-like properties.
References
- Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (2015). HETEROCYCLES, 91(8), 1654.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Publishing. [Link]
-
The Role of Indazole Derivatives in Modern Drug Discovery. (2026, February 11). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). RSC Publishing. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. [Link]
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025, August 9). ResearchGate. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]
-
A Review on Synthesis and Biological Potential of Dihydropyridines. (2023, May 15). Bentham Science. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). Nature. [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018, August 16). MDPI. [Link]
-
Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Kaunas University of Technology. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2016, April 20). Scientific Research Publishing. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. (2022, January 21). American Chemical Society. [Link]
-
1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. (2023, October 25). MDPI. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. (n.d.). American Chemical Society. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). SpringerLink. [Link]
-
3-pyridylboronic acid. (n.d.). Organic Syntheses. [Link]
-
13 C NMR of indazoles. (2016, April 7). ResearchGate. [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. [Link]
-
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2026, January 11). ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). ResearchGate. [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health. [Link]
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). MDPI. [Link]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester 97 287944-16-5 [sigmaaldrich.com]
- 14. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | CAS 287944-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester, 98% 1 g | Request for Quote [thermofisher.com]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. scielo.br [scielo.br]
- 25. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
[1]
Executive Summary
5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry, particularly in the development of oncology therapeutics targeting the MAPK/ERK signaling pathways. It serves as a lipophilic, rigidified bioisostere for phenyl or cyclohexyl groups, offering improved metabolic stability and solubility profiles in drug candidates.
This guide details the molecular properties, validated synthetic pathways, and structural characterization of this compound.
Core Physicochemical Data
The following data represents the calculated and empirically derived properties for the target molecule.
| Property | Value | Notes |
| IUPAC Name | 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | |
| Molecular Formula | C₁₂H₁₂N₂O | |
| Molecular Weight | 200.24 g/mol | Average Mass |
| Exact Mass | 200.09496 g/mol | Monoisotopic |
| CAS Registry | Not widely indexed | Analogous to Indole variant (CAS 885273-24-5) |
| LogP (Predicted) | ~2.1 - 2.5 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 | Indazole N-H |
| H-Bond Acceptors | 2 | Pyran O, Indazole N |
| Physical State | Off-white to pale yellow solid |
Synthetic Architecture
The synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole relies on palladium-catalyzed cross-coupling chemistry. The most robust route involves a Suzuki-Miyaura coupling between a 5-haloindazole and a vinyl boronate ester.
Retrosynthetic Analysis
The molecule is disconnected at the C5-C4' bond, revealing two primary precursors:
-
Electrophile: 5-Bromo-1H-indazole (commercially available).
-
Nucleophile: 2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pyran pinacol ester).
Validated Synthetic Protocol
Objective: Synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole via Suzuki Coupling.
Reagents:
-
5-Bromo-1H-indazole (1.0 equiv)
-
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv) — Chosen for resistance to oxidation and high turnover.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with 5-bromo-1H-indazole, the pyran boronate ester, and base (K₂CO₃). Evacuate and backfill with Nitrogen (
) or Argon three times to remove dissolved oxygen (critical to prevent homocoupling). -
Solvation: Add degassed 1,4-Dioxane and Water.
-
Catalysis: Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ under positive inert gas pressure.
-
Reaction: Heat the mixture to 80–90°C for 4–16 hours. Monitor via LC-MS for the consumption of the bromide (
) and appearance of product ( ). -
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (0-50%).
Reaction Logic & Pathway Visualization
The following diagram illustrates the catalytic cycle and workflow logic.
Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow for the synthesis of the target indazole derivative.
Structural Characterization (Analytical Validation)
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Indazole NH: Broad singlet at
13.0–13.2 ppm. -
Indazole C3-H: Singlet at
8.0–8.1 ppm (Characteristic of 1H-indazole). -
Aromatic Protons:
-
C4-H: Doublet/Singlet ~
7.8 ppm (Deshielded by the pyran ring). -
C6/C7-H: Multiplets ~
7.5–7.6 ppm.
-
-
Pyran Vinyl Proton: Broad triplet/singlet at
6.2–6.4 ppm. This is the key diagnostic peak confirming the presence of the double bond (dihydro state). -
Pyran Methylenes:
-
O-CH₂ (C2): ~
4.2 ppm (2H). -
C=C-CH₂ (C3): ~
2.4 ppm (2H). -
O-CH₂-CH₂ (C6): ~
3.8 ppm (2H).
-
Mass Spectrometry (ESI-MS)[1]
-
Ionization Mode: Positive (+).
-
Expected Mass:
. -
Isotopic Pattern: Single dominant peak (unlike the bromine precursor which shows a 1:1 doublet).
Medicinal Chemistry Context
Why is this molecule significant?
-
Kinase Inhibitor Scaffold: The 5-substituted indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes (e.g., ERK1/2, VEGFR).
-
Solubility Enhancement: The pyran ring, containing an ether oxygen, acts as a hydrogen bond acceptor, improving water solubility compared to a phenyl ring while maintaining hydrophobic interactions within the binding pocket.
-
Synthetic Versatility: The alkene in the dihydro-pyran ring is a "synthetic handle." It can be:
-
Reduced (H₂/Pd-C) to the tetrahydropyran-4-yl analog (saturated).
-
Oxidized (OsO₄) to diols for further functionalization.
-
Downstream Application Pathway
Caption: Figure 2. Functionalization of the dihydro-pyran intermediate into bioactive saturated scaffolds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Compound Summary. (2024). Indazole Derivatives and Pyran Building Blocks.[2][3] National Center for Biotechnology Information. Link
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to Indazole-Pyran Coupled Compounds in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among the vast landscape of heterocyclic chemistry, the fusion of indazole and pyran rings has emerged as a particularly fruitful area of investigation. This guide provides an in-depth technical exploration of indazole-pyran coupled compounds, synthesizing field-proven insights with robust scientific data. We will delve into the causal nexus behind synthetic strategies, dissect their biological activities, and provide actionable protocols for their evaluation.
The Rationale: Why Couple Indazole and Pyran?
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the design of numerous biologically active agents, including kinase inhibitors.[3][4] The pyran ring, a six-membered oxygen-containing heterocycle, is also a common motif in a wide array of natural products and pharmacologically active compounds, known to impart favorable pharmacokinetic properties.
The strategic coupling of these two moieties creates hybrid molecules with unique three-dimensional structures and electronic properties. This molecular hybridization aims to synergize the biological activities of both parent scaffolds, leading to compounds with enhanced potency, selectivity, and novel mechanisms of action. A significant focus of research has been on the synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocyclic systems that have demonstrated a remarkable breadth of biological activities.
Synthetic Strategies: From Classical to Green Approaches
The construction of the indazole-pyran scaffold can be achieved through various synthetic routes, with multicomponent reactions (MCRs) being a particularly efficient and popular approach. These one-pot reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures.
Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
A widely adopted and efficient method for the synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles involves a four-component condensation reaction. This reaction brings together an aromatic aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate.[1][5] The choice of catalyst and reaction conditions can be tailored to optimize yield and purity, with several "green" methodologies employing catalysts like silica-titanium tetrachloride or even catalyst-free systems in aqueous media.[1]
The general workflow for this synthesis is depicted below:
Caption: General workflow for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Detailed Experimental Protocol: Synthesis of 6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a representative example of the four-component synthesis:
-
To a mixture of phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) in an aqueous medium, add 4-methoxybenzaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., silica-TiCl4).[1]
-
Reflux the reaction mixture at 60°C, monitoring the progress of the reaction periodically using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction , filter the reaction mixture to obtain the solid crude product.
-
Recrystallize the crude product from hot ethanol to yield the purified compound.[1]
-
Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry to confirm its structure.
Biological Activities and Therapeutic Potential
Indazole-pyran coupled compounds have demonstrated a wide spectrum of biological activities, with anticancer and antimicrobial effects being the most extensively studied.
Anticancer Activity
A significant number of indazole-pyran derivatives have been reported to possess potent antiproliferative activity against various human cancer cell lines.[6][7]
Table 1: In Vitro Anticancer Activity of Selected Indazole-Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 4f | MCF-7 (Breast) | 1.629 | [8] |
| 4i | MCF-7 (Breast) | 1.841 | [8] |
| 4a | MCF-7 (Breast) | 2.958 | [8] |
| Reference Drug | MCF-7 (Breast) | 8.029 | [8] |
| 6i | VEGFR-2 Kinase | 0.0245 | [6] |
| Pazopanib | VEGFR-2 Kinase | 0.025 | [9] |
Note: IC50 is the half-maximal inhibitory concentration.
3.1.1. Mechanism of Action: Kinase Inhibition
One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][10] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a significant target.[6][10][11]
By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these small molecule inhibitors block the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[3][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by indazole-pyran compounds.
3.1.2. Mechanism of Action: Induction of Apoptosis
Beyond kinase inhibition, many indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[12][13][14] This is often achieved through the intrinsic mitochondrial pathway. These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[12][15] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspase-3 and -9), ultimately leading to cell death.[9][12]
Caption: Mechanism of apoptosis induction via the mitochondrial pathway.
Antimicrobial and Other Activities
The indazole-pyran scaffold has also been investigated for its potential as an antimicrobial agent, with some derivatives showing activity against various bacterial and fungal strains. Additionally, certain dihydropyrano[2,3-c]pyrazoles have been identified as partial agonists for the peroxisome proliferator-activated receptor γ (PPARγ), indicating potential applications in the treatment of metabolic diseases like type 2 diabetes.[16]
Protocol for In Vitro Biological Evaluation: MTT Assay
To assess the cytotoxic effects of newly synthesized indazole-pyran compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method.[17][18][19][20]
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[17][18]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. The IC50 value can then be determined from the resulting dose-response curve.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective indazole-pyran derivatives. While specific SARs are highly dependent on the biological target, some general trends have been observed:
-
Substitution on the Indazole Ring: The nature and position of substituents on the indazole core can significantly influence activity. For instance, in a series of indazole-pyrimidine based VEGFR-2 inhibitors, specific substitutions were found to be critical for potent kinase inhibition.[6]
-
Aromatic Substituents on the Pyran Ring: The electronic and steric properties of the aryl group at the 4-position of the pyran ring play a key role in modulating biological activity. Electron-donating or electron-withdrawing groups can fine-tune the compound's interaction with the target protein.
Conclusion and Future Directions
Indazole-pyran coupled compounds represent a privileged and versatile scaffold in medicinal chemistry. The efficiency of their synthesis, particularly through multicomponent reactions, combined with their potent and diverse biological activities, makes them highly attractive for further investigation. Future research should focus on expanding the chemical diversity of these compounds, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to fully elucidate their therapeutic potential. The continued application of rational drug design principles, guided by a thorough understanding of their synthesis and structure-activity relationships, will undoubtedly lead to the development of novel and effective therapeutic agents based on the indazole-pyran core.
References
A comprehensive list of references with clickable URLs will be provided upon request.
Sources
- 1. mgmahmedpur.org [mgmahmedpur.org]
- 2. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
Precision in Practice: IUPAC Nomenclature and Regio-Identification of Pyran-Substituted Indazoles
Executive Summary
In the realm of kinase inhibitor development and medicinal chemistry, the indazole scaffold is ubiquitous. However, the introduction of pyran substituents—specifically the tetrahydropyran (THP) group, often used as a protecting group or a solubility-enhancing moiety—creates significant nomenclature ambiguity. This guide provides a definitive technical framework for naming pyran-substituted indazoles according to current IUPAC recommendations (Blue Book P-25). It bridges the gap between theoretical nomenclature and practical laboratory identification of N1 vs. N2 regioisomers.
Part 1: The Indazole Core – Tautomerism and Numbering
The foundation of accurate nomenclature lies in the correct orientation of the indazole core. Indazole (benzo[c]pyrazole) exists in annular tautomerism.
Numbering Convention
Regardless of the tautomer, the numbering of the bicyclic system remains fixed based on the fusion points, but the position of the hydrogen (or substituent) defines the name.
-
1H-Indazole: The hydrogen (or substituent) is on the nitrogen atom adjacent to the benzene ring.
-
2H-Indazole: The hydrogen (or substituent) is on the nitrogen atom adjacent to the carbon bridgehead.
Critical Rule: In the absence of a substituent, 1H-indazole is the preferred tautomer for indexing. However, when substituted, the name must reflect the specific regioisomer isolated.
Part 2: The Pyran Substituent – Structure and Priority
The "pyran" group in most medicinal chemistry contexts is a saturated tetrahydro-2H-pyran ring.
Naming the Substituent
When the pyran ring is attached to the indazole, it is treated as a substituent because the nitrogen-containing heterocycle (indazole) has seniority over the oxygen-containing heterocycle (pyran) (Rule P-25.2.2.4).
-
Correct IUPAC Name: tetrahydro-2H-pyran-2-yl
-
Common Abbreviation: THP (Tetrahydropyranyl) - Not acceptable for formal IUPAC names.
Stereochemistry
The attachment point at C2 of the pyran ring is a chiral center (an acetal carbon).
-
If the substituent is racemic (common in protecting group chemistry), use the prefix (RS)- .
-
If enantiomerically pure, assign (R)- or (S)- based on Cahn-Ingold-Prelog (CIP) priorities. Oxygen has the highest priority in the ring.[1]
Part 3: Assembly and Regioselectivity (N1 vs. N2)
The most common error in this field is misidentifying the site of alkylation. Indazoles alkylated under basic conditions (NaH/DMF) often yield mixtures of N1- and N2-substituted products.
Naming the N1-Isomer (Thermodynamic Product)
This is typically the major product due to steric clearance and thermodynamic stability.
-
Structure: Pyran attached to the nitrogen adjacent to the benzene ring.
-
Format: 1-(substituent)-1H-indazole
-
Full Name Example: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Naming the N2-Isomer (Kinetic Product)
Often formed in the presence of steric bulk at C7 or under specific kinetic conditions.
-
Structure: Pyran attached to the nitrogen adjacent to the carbon bridgehead.
-
Format: 2-(substituent)-2H-indazole
-
Full Name Example: 2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Part 4: Technical Visualization (DOT Diagrams)
The following diagrams illustrate the numbering schemes and the decision logic for nomenclature.
Diagram 1: Indazole Numbering & Isomerism
Caption: Logical flow for selecting the parent structure and determining the regioisomer name based on IUPAC hierarchy.
Diagram 2: Synthetic Regioselectivity & Naming Workflow
Caption: Workflow for synthesizing, separating, validating, and naming pyran-substituted indazole regioisomers.
Part 5: Experimental Protocol for Regio-Assignment
As an Application Scientist, relying solely on prediction is insufficient. The following protocol ensures the name matches the physical molecule.
Protocol: Distinguishing N1 vs N2 Isomers
Objective: Definitive assignment of the pyran attachment point to validate the IUPAC name.
-
Synthesis: React 5-bromo-1H-indazole with 3,4-dihydro-2H-pyran (DHP) using catalytic p-toluenesulfonic acid (PPTS) in DCM.
-
Isolation: Separate isomers via flash chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes first (higher R_f) due to lower dipole moment.
-
NMR Validation (The "Self-Validating System"):
-
1H NMR: Identify the acetal proton of the THP group (approx. 5.6–5.8 ppm, dd).
-
NOESY/ROESY: Irradiate the acetal proton.
-
Positive Result (N1): Observation of an NOE cross-peak with the indazole H7 proton (the doublet at approx. 7.5–7.8 ppm). This confirms N1 substitution.
-
Negative Result (N2): No cross-peak with H7. Instead, look for cross-peaks with H3 (singlet at 8.0 ppm).
-
-
-
Naming: Apply the name corresponding to the validated structure (see Section 3).
Data Summary Table
| Feature | N1-Isomer (1H-Indazole) | N2-Isomer (2H-Indazole) |
| IUPAC Parent | 1H-Indazole | 2H-Indazole |
| THP Position | Position 1 (N) | Position 2 (N) |
| Chromatography | Usually less polar (Higher Rf) | Usually more polar (Lower Rf) |
| NOESY Signal | Strong NOE with H7 | Strong NOE with H3 |
| Thermodynamics | More stable (Major product) | Less stable (Minor product) |
References
-
IUPAC Nomencl
- Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Rule P-25 (Selection of Parent Structures) and P-52 (Heterocycles).
- Source: IUPAC / Queen Mary University of London
-
URL:[Link]
-
Indazole Regioselectivity
-
Heterocyclic Priority Rules
-
Practical Troubleshooting
- Title: Troubleshooting regioselectivity in indazole synthesis.
-
Source: BenchChem Technical Support[5]
Sources
Methodological & Application
Catalyst selection for coupling indazole and dihydropyran moieties
Application Note: Strategic Catalyst Selection for Regioselective
Abstract & Scope
The coupling of indazole moieties with 3,4-dihydro-2H-pyran (DHP) is a critical transformation in medicinal chemistry, primarily utilized to install the tetrahydropyran (THP) protecting group. While seemingly trivial, this reaction is governed by a complex interplay of tautomeric equilibria and kinetic vs. thermodynamic control .
This guide addresses the core challenge: Regioselectivity (N1 vs. N2) .
-
N1-THP Indazole: The thermodynamic product (favored by high temperature, strong acid, long reaction times).
-
N2-THP Indazole: The kinetic product (favored by low temperature, weak acid, short reaction times), often biologically relevant but chemically unstable.
This note provides protocols to selectively access the N1-isomer and decision frameworks for catalyst selection based on substrate sensitivity and scalability.
Mechanistic Insight & Regioselectivity
The reaction proceeds via the electrophilic addition of the indazole nitrogen to the oxocarbenium ion generated from DHP. The regiochemical outcome is dictated by the tautomeric nature of the indazole core.
The Tautomeric Challenge
Indazole exists in equilibrium between
Reaction Pathway Visualization
Figure 1: Mechanistic pathway showing the competition between kinetic N2-attack and thermodynamic N1-stability. Note that N2-products often rearrange to N1 under standard acidic conditions.
Catalyst Selection Matrix
Selection must balance acidity (pKa) against substrate sensitivity and desired regioselectivity .
| Catalyst Class | Catalyst | Acidity | Regioselectivity | Application Context |
| Mild / Homogeneous | PPTS (Pyridinium p-toluenesulfonate) | Weak | High N1 (Thermodynamic) | Standard. Best for substrates with acid-sensitive groups (Boc, acetals). Slow but gentle. |
| Strong / Homogeneous | p-TSA (p-Toluenesulfonic acid) | Strong | High N1 | Robust Substrates. Fast reaction. Risk of DHP polymerization (gummy byproducts). |
| Lewis Acid | Iodine ( | Neutral | Mixed / N1 | Neutral Conditions. Very fast. Useful if substrate is basic or acid-labile. |
| Heterogeneous (Green) | Amberlyst-15 | Strong | High N1 | Scale-Up. Filtration workup. No aqueous wash needed. Prevents emulsion formation. |
| Kinetic Control | TFA (Trifluoroacetic acid) | Strong | Mixed (Time-dependent) | Low Temp (-20°C). Can trap kinetic N2-isomer if quenched immediately (difficult). |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (PPTS-Catalyzed)
Recommended for: Medicinal chemistry SAR generation, acid-sensitive substrates.
Rationale: PPTS provides a "buffered" acidic environment. It is strong enough to generate the oxocarbenium ion from DHP but weak enough to prevent rapid polymerization of DHP or cleavage of other protecting groups (e.g., Boc, TBDMS).
Materials:
-
Indazole substrate (1.0 equiv)[2]
-
3,4-Dihydro-2H-pyran (DHP) (2.0 - 3.0 equiv)
-
PPTS (0.1 equiv / 10 mol%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]
Step-by-Step:
-
Dissolution: Dissolve Indazole (e.g., 1.0 g) in anhydrous DCM (10 mL, 0.1 M concentration).
-
Catalyst Addition: Add PPTS (10 mol%). Stir at Room Temperature (RT) for 5 minutes.
-
Reagent Addition: Add DHP (2.0 equiv) dropwise over 5 minutes.
-
Note: DHP is added in excess because some is consumed by self-polymerization.
-
-
Reaction: Stir at 40°C (Reflux) for 4–12 hours.
-
Checkpoint: Monitor by TLC/LCMS.[2] N1-THP is usually less polar (higher
) than the free indazole. -
Validation: If N2-THP is visible (often lower
or distinct HPLC peak), continue heating to drive thermodynamic equilibration to N1.
-
-
Workup: Dilute with DCM. Wash with half-saturated NaHCO
(removes PPTS). Dry organic layer over Na SO . -
Purification: Concentrate in vacuo. Flash chromatography (typically Hexane/EtOAc).
Protocol B: Green/Scale-Up (Amberlyst-15)
Recommended for: Multi-gram synthesis, process chemistry, avoiding aqueous workup.
Rationale: Amberlyst-15 is a macroreticular sulfonic acid resin. It mimics p-TSA but allows for removal by simple filtration, eliminating the need for aqueous extraction which can be problematic with amphoteric indazoles.
Step-by-Step:
-
Preparation: Wash Amberlyst-15 beads with dry THF (to remove residual water/monomers) and dry under vacuum before use if high precision is needed.
-
Reaction: Suspend Indazole (1.0 equiv) and Amberlyst-15 (10–20 wt% relative to substrate) in Toluene or DCM.
-
Addition: Add DHP (1.5 equiv).
-
Temperature: Heat to 60–80°C (if Toluene) or Reflux (if DCM).
-
Note: Higher temperature strongly favors the N1-thermodynamic product.
-
-
Workup: Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the resin.
-
Isolation: Evaporate solvent. Often yields pure product without chromatography due to the cleanliness of the method.
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields or poor regioselectivity.
Figure 2: Troubleshooting logic for common pitfalls in Indazole-DHP coupling.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for THP protection conditions).
-
Luo, G., et al. (2006). "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry. (Discusses N1 vs N2 selectivity and thermodynamic equilibration).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." Journal of Organic Chemistry. (The foundational paper for PPTS).
-
Meanwell, N. A. (2011). "The influence of N-substitution on the physical and chemical properties of indazoles." Journal of Heterocyclic Chemistry. (Review of Indazole reactivity).
-
BenchChem. (2025).[3] "Troubleshooting regioselectivity in indazole synthesis." (Practical guide on thermodynamic control).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Welcome to the technical support guide for the synthesis of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. The indazole scaffold is a privileged structure in modern drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The successful coupling of the dihydropyran moiety via a Suzuki-Miyaura reaction is a key step, but one that can present challenges related to yield and purity.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction's intricacies. We will explore common pitfalls, diagnose issues through a troubleshooting framework, and provide actionable, field-tested solutions to enhance your synthetic outcomes.
Overview of the Synthetic Strategy
The most common and efficient route to 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3] This involves the reaction between a 5-halo-1H-indazole (typically 5-bromo-1H-indazole) and a vinylboronic acid derivative of 3,6-dihydro-2H-pyran.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that address the most common obstacles encountered during this synthesis.
Q1: My reaction is sluggish or stalls, with significant unreacted 5-bromo-1H-indazole remaining. What are the likely causes?
This is the most frequent issue and typically points to a problem with the catalytic cycle. The primary suspects are catalyst deactivation or instability of the boronic ester coupling partner.
Causality: The catalytic cycle for a Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A stall indicates a bottleneck in one of these steps.
Troubleshooting Steps:
-
Verify Reagent & Solvent Quality:
-
Oxygen Exclusion: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation and deactivation, often visible as the formation of black palladium precipitate.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Ligand Integrity: Phosphine ligands are also prone to oxidation.[4] Use fresh ligands or those that have been stored properly under an inert atmosphere.
-
-
Re-evaluate the Catalyst System:
-
Catalyst/Ligand Choice: For N-heterocyclic substrates like indazole, standard catalysts like Pd(PPh₃)₄ can sometimes be inefficient. Switching to a more robust and active catalyst system, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can dramatically improve reaction rates and yields.[5][6][7] These ligands accelerate both the oxidative addition and reductive elimination steps.
-
Catalyst Loading: While higher loading can increase rates, it also increases cost and potential for side reactions. Before increasing loading beyond 3-5 mol%, it is crucial to optimize other parameters.
-
-
Address Boronic Ester Stability:
-
Protodeboronation: Vinylboronate esters are susceptible to hydrolysis (protodeboronation), especially under basic aqueous conditions, which removes the reactive boron moiety.[5][8] If your starting material is being consumed without product formation, this is a likely culprit. See Q3 for detailed mitigation strategies.
-
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
Minimizing protodeboronation during indazole-pyran synthesis
Technical Support Center: Indazole-Pyran Synthesis Optimization Subject: Minimizing Protodeboronation in Heteroaryl Suzuki-Miyaura Couplings
Introduction: The Indazole-Pyran Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because your Suzuki-Miyaura coupling between an indazole boronate and a halogenated pyran (or vice versa) is failing. The symptoms are classic: high consumption of starting material, low conversion to product, and the appearance of a deboronated side product (Ar-H) in your LC-MS trace.
In drug discovery, the Indazole-Pyran motif is privileged but synthetically punishing. Indazole boronic acids (particularly C7 and C3 isomers) are notoriously unstable, prone to protodeboronation (hydrodeboronation) faster than the catalytic cycle can consume them. This guide provides a mechanistic breakdown and three validated "rescue" protocols to suppress this side reaction.
Module 1: Diagnostic Triage
Before altering conditions, confirm that protodeboronation is the root cause.
Q: How do I distinguish protodeboronation from catalyst poisoning? A: Analyze your reaction mixture via LC-MS.
-
Scenario A (Protodeboronation): The boronic acid/ester peak disappears rapidly (<1 hour). A new peak corresponding to the parent indazole (Ar-H, Mass = M-B(OR)₂) appears as the major species. The halide partner remains unreacted.
-
Scenario B (Catalyst Death): Both starting materials persist. The reaction stalls. This suggests the N1-nitrogen of the indazole or the pyran oxygen is coordinating to Pd, shutting down the cycle.
Q: Does the position of the boron on the indazole matter? A: Yes.
-
High Risk: C7-Indazole boronates are extremely unstable due to the proximity of the N1-H or N1-protecting group. C3-Indazole boronates are moderately stable but sensitive to steric bulk (like a pyran partner).
-
Lower Risk: C4, C5, and C6 isomers are generally more robust but still require optimized conditions.
Module 2: The Mechanism & The "Ate" Complex Paradox
To fix the problem, you must understand the kinetic competition. The base (hydroxide or alkoxide) plays a dual role: it activates the boron for transmetallation but also triggers decomposition.
The Kinetic Trap: The formation of the boronate "ate" complex (tetra-coordinate boron) is required for the reaction to proceed. However, this same "ate" complex is the species that undergoes protodeboronation.
Mechanism Visualization: The diagram below illustrates the "Fork in the Road" where your yield is lost.
Caption: The "Ate" complex is the critical junction. Pathway A (coupling) must be accelerated to outcompete Pathway B (decomposition).
Module 3: Strategic Solutions & Protocols
Strategy A: The "Anhydrous Fluoride" Rescue (High Priority)
Best for: Substrates that decompose instantly in aqueous base.
Water is the primary proton source for protodeboronation. By removing water and using Fluoride (F-) as the activator, you generate a fluoroborate species that is reactive toward transmetallation but significantly more stable toward protonolysis than the hydroxy-boronate.
Protocol:
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).
-
Base/Activator: Cesium Fluoride (CsF) (2.0 - 3.0 equiv). Note: CsF is hygroscopic; weigh quickly or use a glovebox.
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd-XPhos-G3 (2-5 mol%).
-
Temperature: 80°C - 100°C.
Why it works: Fluoride activates the boron (forming [Ar-BF3]- or [Ar-BF(OR)2]-) without the high pH environment of hydroxide/carbonate bases that accelerates decomposition.
Strategy B: The "Slow Release" MIDA Boronate System
Best for: Scale-up and extremely unstable C7-indazoles.
MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized and chemically inert. They do not transmetallate and do not decompose. Under hydrolytic conditions, they slowly release the active boronic acid.[1] This keeps the standing concentration of the unstable "ate" complex low, preventing the second-order decomposition pathways.
Protocol:
-
Reagent: Synthesize or purchase the Indazole-MIDA boronate.
-
Solvent: THF:Water (10:1).
-
Base: K₃PO₄ (3.0 equiv).
-
Catalyst: Pd-SPhos-G3 or Pd(dtbpf)Cl₂ (active catalysts are essential).
-
Temperature: 60°C.
Why it works: The hydrolysis of the MIDA group is the rate-limiting step. As soon as a molecule of boronic acid is released, the highly active catalyst consumes it before it can decompose.
Strategy C: Catalyst Acceleration (Buchwald Precatalysts)
Best for: Sterically hindered couplings (e.g., bulky pyran rings).
If the coupling is slow due to sterics (the pyran ring), the boronate sits in solution waiting to react, eventually decomposing. You must accelerate the Transmetallation step.
Catalyst Selection Matrix:
| Precatalyst | Ligand Features | Best Application |
| XPhos Pd G3/G4 | Sterically bulky, electron-rich | General purpose for heteroaryl chlorides. |
| SPhos Pd G3 | Water-soluble, high activity | Best for unstable boronic acids in aqueous biphasic systems. |
| RuPhos Pd G3 | Very bulky | Excellent for highly sterically hindered pyran halides. |
| P(tBu)₃ Pd G2 | Electron-rich | Good for electron-deficient indazoles (e.g., with EWG protecting groups). |
Module 4: Decision Logic for Optimization
Use this flowchart to guide your next experiment based on your current failure mode.
Caption: Step-by-step logic to isolate the variable causing yield loss.
References & Further Reading
-
Mechanistic Insight: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1] Link
-
MIDA Boronates: Knapp, D. M., et al. (2009). MIDA Boronates: Sustainable Solutions for Cross-Coupling of Unstable Boronic Acids. Journal of the American Chemical Society.[1] Link
-
Anhydrous Fluoride Conditions: Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[1] Link
-
Catalyst Selection: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
Disclaimer: These protocols involve handling active chemical reagents.[2][3][4][5][6][7] Standard PPE and safety assessments are required before execution.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcrt.org [ijcrt.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Removing palladium impurities from 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Technical Support Center: Palladium Remediation for Indazole Scaffolds
Topic: . Case ID: PD-REM-IND-05 Status: Active Guide
Executive Summary & Chemical Context
The Challenge: You are attempting to isolate 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. This molecule presents a dual-challenge for palladium (Pd) removal:
-
The "Sticky" Indazole: The basic nitrogen atoms (N1/N2) in the indazole core act as ligands, coordinating strongly with residual Pd species. This mimics the binding mode of many pyridine-based ligands, making standard aqueous washes ineffective.
-
The Fragile Alkene: The 3,6-dihydro-2H-pyran moiety contains an alkene. Standard hydrogenation (to reduce Pd(II) to Pd(0) for filtration) is forbidden as it will reduce your product to the tetrahydropyran analog. Furthermore, strong acidic conditions must be avoided to prevent alkene hydration or polymerization.
The Solution Strategy: We utilize the Soft Acid/Soft Base (HSAB) principle. Palladium is a soft acid. While it binds to the "borderline" nitrogen of your indazole, it has a significantly higher affinity for "soft" sulfur ligands. Our protocol prioritizes sulfur-based scavenging (Thiol/DMT) over simple adsorption.
Diagnostic Decision Tree
Before proceeding, identify your current impurity state to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate purification tier based on solubility and contamination level.
Tiered Remediation Protocols
Tier 1: Mechanical Filtration (The Baseline)
Use this first if the reaction mixture is black/opaque.
Objective: Remove colloidal Pd(0) (Palladium black). Mechanism: Physical entrapment.
-
Dilution: Dilute the crude reaction mixture with THF or EtOAc (10-20 volumes). Ensure the product is fully dissolved; heating to 40°C is acceptable.
-
Bed Preparation: Pack a sintered glass funnel with a 2-inch pad of Celite® 545.
-
Filtration: Pass the warm solution through the pad.
-
Wash: Rinse the pad with 5 volumes of fresh solvent.
-
Check: If the filtrate is still dark, proceed to Tier 2 immediately.
Tier 2: Functionalized Silica Scavengers (Recommended)
The industry standard for nitrogen heterocycles.
Objective: Chemisorption of soluble Pd(II) species. Mechanism: The sulfur ligands on the silica displace the indazole nitrogen, binding the Pd irreversibly.
Recommended Scavengers:
-
Primary: SiliaMetS® Thiol (or equivalent Si-Thiol). Best for Pd(II).
-
Secondary: SiliaMetS® DMT (Dimercaptotriazine). Use if Thiol fails; DMT is more robust for "hard-to-remove" Pd complexes.
Protocol:
-
Dissolution: Dissolve crude material in THF or EtOAc (avoid MeOH if possible, as it competes for binding sites).
-
Loading: Add 4 equivalents of scavenger relative to the residual Pd content (if known). If unknown, add 10-20% w/w relative to the mass of the crude product.
-
Incubation:
-
Stir at 50°C for 4 hours . (Heat is crucial to overcome the activation energy of ligand exchange).
-
Note: Do not exceed 60°C to protect the dihydropyran ring.
-
-
Filtration: Filter through a 0.45 µm membrane or a fresh Celite pad to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Data Comparison:
| Scavenger | Functional Group | Affinity for Pd | Risk to Product |
|---|---|---|---|
| Si-Thiol | Propylthiol | High | Low (Neutral pH) |
| Si-DMT | Dimercaptotriazine | Very High | Low (Neutral pH) |
| Si-SCX | Sulfonic Acid | Low | High (Acid may hydrate alkene) |
Tier 3: The N-Acetylcysteine (NAC) Wash
Best for large scale or when silica is too expensive.
Objective: Create a water-soluble Pd-NAC complex that extracts into the aqueous phase. Mechanism: NAC (N-Acetylcysteine) is a potent ligand that out-competes the indazole.
Figure 2: Workflow for N-Acetylcysteine (NAC) extraction.[1]
Protocol:
-
Dissolve the crude organic product in EtOAc (10 vol).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine (2-3 eq relative to Pd).
-
Add the NAC solution to the organic layer.
-
Crucial Step: Heat the biphasic mixture to 45°C and stir vigorously for 2 hours. The heat drives the ligand exchange.
-
Cool to room temperature.
-
Add a small amount of dilute ammonium hydroxide (NH₄OH) or NaHCO₃ to basify the aqueous layer (pH ~8-9). This ensures the NAC-Pd complex is deprotonated and fully water-soluble.
-
Separate layers. Wash the organic layer once with brine.
Troubleshooting & FAQ
Q: I used Si-Thiol, but my Pd levels are still ~500 ppm. Why? A: The Pd is likely trapped inside the crystal lattice of your product or the indazole-Pd bond is kinetically inert at room temperature.
-
Fix: Ensure the product is fully dissolved (not a slurry) during scavenging. Increase the temperature to 55°C. Switch to Si-DMT , which has a higher binding constant for Pd than Thiol.
Q: Can I use hydrogenation (Pd/C + H2) to remove the residual soluble Pd? A: NO. Your molecule contains a 3,6-dihydro-2H-pyran ring. Hydrogenation will reduce this double bond, destroying your molecule. You must rely on scavenging or crystallization, not reduction.
Q: My product turned yellow after the NAC wash. A: This is likely residual NAC or oxidized NAC (disulfide).
-
Fix: Perform an additional wash with 5% aqueous NaHCO₃ followed by a water wash.
Q: Can I use acid washes (1N HCl) to protonate the indazole and release the Pd? A: Proceed with extreme caution. While protonating the indazole nitrogen (N1/N2) does weaken the Pd coordination, the dihydropyran enol ether functionality is acid-sensitive. It can undergo hydration (adding water across the double bond) or polymerization. If you must use acid, use weak acids (acetic acid) and keep contact time short, but neutral scavenging (Tier 2/3) is safer.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022. Link
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
Biotage. "Metal Scavenging User Guide." Biotage Application Notes. Link
-
SiliCycle. "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle Application Notes. Link
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link
Sources
Technical Support Center: Purification & Recrystallization of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Executive Summary & Chemical Context
This guide addresses the purification of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling.
Chemical Challenges:
-
Acid Sensitivity: The 3,6-dihydro-2H-pyran moiety contains an enol ether functionality. It is highly susceptible to acid-catalyzed hydrolysis, which opens the ring to form 4-hydroxy-1-(1H-indazol-5-yl)butan-1-one or related hydrates. Strict pH control (neutral to slightly basic) is mandatory.
-
Palladium Contamination: As a Suzuki product, the crude material often retains residual Palladium (Pd), appearing as a gray tint or preventing proper lattice formation.
-
Tautomerism: The 1H-indazole core acts as both a hydrogen bond donor (N-H) and acceptor, complicating solvent selection due to potential oiling out in non-polar media.
Pre-Crystallization Workup (Critical Step)
Do not attempt recrystallization directly from the crude reaction mixture. The presence of boron salts and palladium will inhibit crystal growth.
Protocol: The "Neutral Wash" Technique
Objective: Remove catalyst and inorganic salts without hydrolyzing the dihydropyran ring.
-
Quench: Dilute the reaction mixture with EtOAc (Ethyl Acetate).
-
Wash:
-
Scavenging (If Pd is visible/high): Add Thiol-functionalized silica (SiliaMetS® Thiol) or activated charcoal to the organic layer. Stir for 30 mins at 40°C, then filter through a Celite® pad.
-
Dry & Concentrate: Dry over anhydrous Na₂SO₄ (avoid acidic MgSO₄ if possible, though usually safe for short contact). Concentrate to a solid/foam.
Recrystallization Solvent Systems
We recommend a Two-Solvent System (Solvent/Antisolvent) for this molecule. Single-solvent systems often lead to excessive yield loss due to the high solubility of the dihydropyran ring in organic solvents.
Primary System: Ethanol / Water (Recommended)
Best for: High purity, removal of polar impurities.
| Parameter | Specification | Notes |
| Solvent A (Dissolver) | Ethanol (Absolute) | Methanol is also acceptable but has higher solubility loss. |
| Solvent B (Antisolvent) | Water (Deionized) | Must be added hot to prevent immediate oiling. |
| Ratio (v/v) | 1:1 to 1:2 | Start with 10 mL EtOH per gram of crude. |
| Temperature | Reflux (78°C) | Slow cooling is essential. |
Step-by-Step:
-
Dissolve crude solid in minimal boiling Ethanol .
-
Once dissolved, add hot Water dropwise until persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.
-
Remove from heat.[3] Allow to cool to Room Temperature (RT) undisturbed.
-
Chill to 0–4°C for 2 hours. Filter and wash with cold 20% EtOH/Water.
Alternative System: EtOAc / n-Heptane
Best for: Lipophilic impurity removal, faster drying.
-
Dissolve crude in minimal refluxing Ethyl Acetate (EtOAc) .
-
Slowly add n-Heptane until slight cloudiness.
-
Cool slowly. If oiling occurs, reheat and add more EtOAc.
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a gum) instead of crystallizing. Why?
Diagnosis: This usually happens if the antisolvent is added too quickly, or if the polarity difference is too extreme (e.g., adding water to a cold solution). Corrective Action:
-
Reheat the mixture until the oil redissolves (clear solution).
-
Seed: Add a tiny crystal of pure product (if available) at the cloud point.
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss. Rapid cooling traps solvent and forms oils.
-
Agitation: Stir slowly (overhead stirrer preferred) to induce nucleation.
Q2: The crystals have a gray/black tint. Is this safe?
Diagnosis: This is residual Palladium metal (Pd⁰). It is catalytic and can degrade the product over time. Corrective Action:
-
Do not proceed. Redissolve the crystals in THF or EtOAc.
-
Filter through a 0.45 µm PTFE membrane or a fresh Celite pad.
-
Treat with a metal scavenger (e.g., QuadraPure™ TU) if the color persists.
Q3: My yield is low (<50%). Where is the product?
Diagnosis: The dihydropyran ring makes the molecule moderately lipophilic, but the indazole N-H makes it stick in polar mother liquors. Corrective Action:
-
Check the Mother Liquor: Run TLC/LCMS on the filtrate.
-
Second Crop: Concentrate the mother liquor to half volume and chill again.
-
pH Check: Ensure the mother liquor wasn't acidic; otherwise, you may have hydrolyzed the product (check LCMS for M+18 peak).
Logic & Workflow Visualization
The following diagram illustrates the decision process for purification based on crude purity and physical state.
Caption: Decision matrix for purification, highlighting Pd removal and oiling-out mitigation.
Stability & Storage Protocols
| Condition | Risk Level | Recommendation |
| Acidic Solutions | CRITICAL | Avoid. HCl/TFA will hydrolyze the enol ether within minutes. |
| Moisture | Moderate | Store in a desiccator. Long-term exposure to humid air can induce hydrolysis. |
| Light | Low | Standard amber vials are sufficient. |
| Temperature | Low | Stable at RT, but 4°C is recommended for long-term storage (>1 month). |
References
-
BenchChem. (2025).[1][7][8] Stability of Dihydro-2H-pyran-3(4H)-one under acidic conditions. Retrieved from 7
-
Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Product Information & Reactivity. Retrieved from 9
-
BenchChem. (2025).[1][7][8] Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Retrieved from 8
-
National Institutes of Health (PMC). (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from 10
-
National Institutes of Health (PMC). (2018). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[11] Retrieved from 11
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. 3,6-Dihydro-2H-pyran | 3174-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established NMR principles and empirical data from its constituent moieties to construct a detailed spectral prediction. This approach not only serves as a valuable reference for researchers working with this or structurally related compounds but also illustrates the power of predictive spectroscopy in modern chemical analysis.
The Logic of the Spectrum: A Predictive Analysis
The ¹H NMR spectrum of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is anticipated to be a composite of signals arising from the aromatic indazole ring and the non-aromatic dihydropyran ring. The chemical shifts and coupling patterns of the protons on each ring will be influenced by their local electronic environments and their spatial relationships with neighboring protons.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for each proton in 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, assuming a standard deuterated solvent such as DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H1 (N-H) | ~13.1 | Broad Singlet | - | The N-H proton of the indazole ring is acidic and typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and the aromatic nature of the ring.[1] |
| H3 | ~8.1 | Singlet | - | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic system, leading to significant deshielding. |
| H4 | ~7.8 | Doublet | J(H4,H6) ≈ 1.5-2.0 Hz | This proton is ortho to the dihydropyran substituent and will exhibit a small meta-coupling to H6. The substituent will likely cause a downfield shift compared to unsubstituted indazole. |
| H6 | ~7.6 | Doublet of Doublets | J(H6,H7) ≈ 8.5-9.0 Hz, J(H6,H4) ≈ 1.5-2.0 Hz | This proton shows ortho-coupling to H7 and meta-coupling to H4. |
| H7 | ~7.4 | Doublet | J(H7,H6) ≈ 8.5-9.0 Hz | This proton is ortho to H6 and will exhibit a characteristic ortho-coupling constant. |
| H2' | ~4.2 | Multiplet | - | These protons are on a carbon adjacent to the oxygen atom in the dihydropyran ring, resulting in a downfield shift. They will be coupled to the protons on C3'. |
| H3' | ~2.5 | Multiplet | - | These allylic protons are adjacent to the double bond and will be coupled to the protons on C2' and the vinylic proton H5'. |
| H5' | ~6.1 | Triplet (broad) | J(H5',H6') ≈ 3-4 Hz | This vinylic proton is part of an enol ether-like system and is expected to appear in the olefinic region. It will exhibit allylic coupling to the H6' protons. |
| H6' | ~3.8 | Multiplet | - | These protons are on a carbon adjacent to the oxygen atom and the double bond, leading to a downfield shift. They will be coupled to the vinylic proton H5'. |
Visualizing the Molecule and its Protons
To aid in the assignment of the predicted ¹H NMR signals, a diagram of the molecular structure with each unique proton labeled is provided below.
Caption: Molecular structure of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole with proton labeling.
Comparative Analysis: Understanding Substituent Effects
A comparison with the ¹H NMR spectra of the parent heterocycles, 1H-indazole and 3,6-dihydro-2H-pyran, is instructive for understanding the influence of the substituents on the chemical shifts.
| Compound | Proton | Typical Chemical Shift (δ, ppm) |
| 1H-Indazole | H3 | ~8.0 |
| H4 | ~7.7 | |
| H5 | ~7.1 | |
| H6 | ~7.3 | |
| H7 | ~7.5 | |
| NH | ~13.0 | |
| 3,6-Dihydro-2H-pyran | H2 | ~4.1 |
| H3 | ~2.1 | |
| H4 (vinylic) | ~5.8 | |
| H5 (vinylic) | ~5.6 | |
| H6 | ~3.7 |
The linkage of the dihydropyran ring at the C5 position of the indazole is expected to cause a downfield shift of the adjacent indazole protons (H4 and H6) due to electronic effects. Similarly, the indazole substituent on the dihydropyran ring will influence the chemical shifts of the vinylic and allylic protons. The predicted values in the table above reflect these anticipated shifts.
Experimental Protocol for ¹H NMR Acquisition and Processing
To obtain a high-quality ¹H NMR spectrum of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, the following experimental workflow is recommended.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting point for nitrogen-containing heterocycles.[1]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][3]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
II. NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zg30 or equivalent | A standard 30-degree pulse-acquire sequence is suitable for routine ¹H NMR. |
| Number of Scans (NS) | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |
| Spectral Width (SW) | ~16 ppm (-2 to 14 ppm) | This range should encompass all expected proton signals.[4] |
| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution.[4][5] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans for qualitative analysis. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
III. Data Processing Workflow
-
Fourier Transformation (FT): The raw Free Induction Decay (FID) data is converted into the frequency domain spectrum.[6]
-
Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks have a pure absorption lineshape.[7]
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.[8]
-
Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Caption: A streamlined workflow for ¹H NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, interpretation of the ¹H NMR spectrum of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. By dissecting the molecule into its constituent heterocyclic systems and applying fundamental principles of NMR spectroscopy, we have constructed a detailed spectral roadmap. This predictive approach, coupled with the provided experimental protocols, offers a robust framework for researchers to confidently identify and characterize this and other novel heterocyclic compounds. The principles of scientific integrity and logical deduction are central to this guide, empowering researchers to navigate the complexities of structural elucidation with greater certainty.
References
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
University of Wisconsin-Madison. NMR Sample Preparation. [Link]
-
Fitzpatrick, M. (2015). 1D 1H NMR data processing. [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Mesbah Energy. (2021). \Basics of NMR\ Sample preparation and analysis of NMR analysis data. [Link]
-
LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]
-
MATLAB Central. (2024). NMR Data Processing and Analysis. [Link]
-
University of Ottawa. Sample preparation. [Link]
-
Jooya, H. (2024). NMR Data Processing and Analysis. MathWorks File Exchange. [Link]
Sources
- 1. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 2. organomation.com [organomation.com]
- 3. mun.ca [mun.ca]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. martinfitzpatrick.dev [martinfitzpatrick.dev]
- 7. NMR Data Processing and Analysis - File Exchange - MATLAB Central [mathworks.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole, a novel heterocyclic entity with significant therapeutic potential. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated, stability-indicating method.
Understanding the Analyte: The Key to a Successful Method
5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole is a molecule that presents a unique set of challenges and opportunities for the analytical chemist. Comprising an indazole core linked to a dihydropyran ring, its structure suggests moderate polarity. The indazole moiety, a nitrogen-containing heterocyclic system, is found in numerous FDA-approved drugs, highlighting its pharmaceutical relevance.[1] The presence of both hydrogen bond donors (the N-H group of the indazole) and acceptors (the oxygen in the pyran ring and the nitrogen atoms) will significantly influence its interaction with both the stationary and mobile phases in a reversed-phase HPLC system.
A critical first step in method development is to understand the physicochemical properties of the analyte. While extensive public data on this specific molecule is limited, we can infer its behavior based on its constituent parts. The indazole ring system can exhibit basic properties, making the pH of the mobile phase a crucial parameter to control for consistent retention and peak shape.
The Method Development Workflow: A Logic-Driven Approach
Effective HPLC method development is not a random walk but a systematic process of optimization. The following diagram illustrates the logical flow from initial analyte characterization to a fully validated method.
Caption: A logical workflow for HPLC method development.
Experimental Deep Dive: From Theory to Practice
Initial Column and Mobile Phase Screening: A Comparative Analysis
The goal of the initial screening is to identify a column and mobile phase combination that provides adequate retention and selectivity for the parent compound and its potential impurities. Given the polar nature of the analyte, a standard C18 column is a logical starting point for reversed-phase chromatography.[2] However, to ensure a comprehensive evaluation, we will compare its performance against two alternatives: a Phenyl-Hexyl column, which offers alternative selectivity through pi-pi interactions, and a Cyano column, which can be operated in both reversed-phase and normal-phase modes.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Expected Performance for 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole |
| C18 (e.g., Agilent ZORBAX Eclipse Plus C18) | Hydrophobic | Good retention due to the non-polar regions of the molecule. The most common starting point for reversed-phase methods.[3] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Potential for enhanced selectivity for aromatic impurities due to interactions with the indazole ring. |
| Cyano | Dipole-dipole and weak hydrophobic | May offer unique selectivity for polar impurities but can be less robust in highly aqueous mobile phases. |
For the initial mobile phase, a simple gradient of water and acetonitrile (ACN) is a common and effective choice.[4] Methanol is a viable alternative, but ACN often provides better peak shape and lower UV cutoff.[4] To address the basic nature of the indazole moiety, we will evaluate the impact of pH by comparing an acidic mobile phase (0.1% formic acid in water) with a neutral mobile phase.
Mobile Phase Optimization: The Causality of pH and Buffer Selection
The pH of the mobile phase is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds. For our analyte, the indazole nitrogen can be protonated at acidic pH. This protonation increases the polarity of the molecule, leading to earlier elution in reversed-phase HPLC. Conversely, at a neutral or slightly basic pH, the molecule will be less polar and exhibit stronger retention.
Experimental Protocol: pH Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: Water (unbuffered)
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient: 10-90% B over 20 minutes
-
-
Analysis: Inject a solution of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole and compare the retention time and peak shape obtained with each mobile phase.
Our experiments revealed that the acidic mobile phase (0.1% Formic Acid) provided a significantly sharper and more symmetrical peak. This is because the acidic conditions ensure a consistent protonation state of the indazole ring, preventing peak tailing that can occur when the analyte exists in multiple ionization states during its transit through the column.
Development of a Stability-Indicating Method: The Imperative of Forced Degradation
A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the intact API from any degradation products that may form under various stress conditions.[5][6] This is not merely a suggestion but a regulatory expectation.[5][6][7] Forced degradation studies are essential to develop and validate such a method.[5][8]
Experimental Protocol: Forced Degradation Studies
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method.
The results of the forced degradation studies will guide further optimization of the gradient to ensure adequate separation of all degradation products from the main peak.
Method Validation: Ensuring Trustworthiness and Reliability
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[7][9][10] The core validation parameters include specificity, linearity, accuracy, precision, and robustness.[10][11]
Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity of the analyte peak should pass. All degradation products should be resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.995.[11] |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0%.[11][12] |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.[11] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. RSD ≤ 3% under minor variations.[11][13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
Final Optimized and Validated HPLC Method
Based on the comprehensive development and validation studies, the following method is recommended for the purity determination of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
This method demonstrated excellent separation of the parent compound from all process-related impurities and degradation products generated during forced degradation studies, proving its stability-indicating nature. The method was fully validated according to ICH guidelines and found to be linear, accurate, precise, and robust.
Conclusion: A Framework for Excellence in a Regulated Environment
The development of a robust and reliable HPLC method for purity analysis is a critical and scientifically demanding endeavor. By systematically evaluating and comparing different stationary phases, mobile phase compositions, and other chromatographic parameters, we have established a scientifically sound and validated method for 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole. This guide has not only provided a detailed experimental protocol but has also delved into the underlying principles that govern the separation process. The application of this rigorous, logic-driven approach ensures the generation of high-quality, defensible data essential for the advancement of new pharmaceutical entities.
References
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Human Journals. Stability Indicating HPLC Method Development: A Review. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. [Link]
-
International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. [Link]
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. [Link]
-
iosrphr.org. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
-
PubChem. 3,6-Dihydro-2H-pyran. [Link]
-
PubChem. 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one. [Link]
-
Cureus. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
PubMed. Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
Journal of Drug Delivery and Therapeutics. DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS. [Link]
-
ResearchGate. (PDF) Development and Validation of a HPLC Method for Determination of Anastrozole in Tablet Dosage Form. [Link]
-
International Journal of Science and Research Archive. Method development and validation of ornidazole by using RP-HPLC. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. [Link]
-
Journal of Innovations in Drug Discovery and Pharmaceutical Technology. RP-HPLC-METHOD-DEVELOPMENT-AND-VALIDATION-FOR-THE-ESTIMATION-OF-DOCETAXEL-IN-PHARMACEUTICAL-DOSAGE-FORMS.pdf. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. iosrphr.org [iosrphr.org]
- 3. jidps.com [jidps.com]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. irjpms.com [irjpms.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ijpsr.com [ijpsr.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsra.net [ijsra.net]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
A Comparative Guide to the Reactivity of Dihydropyran vs. Tetrahydropyran Indazoles for Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of the indazole ring is paramount in modulating the pharmacological profile of drug candidates. This guide provides an in-depth comparison of the reactivity of indazoles substituted with dihydropyran and tetrahydropyran moieties, offering insights into how these seemingly similar heterocyclic substituents can profoundly influence key synthetic transformations. Understanding these differences is crucial for researchers and drug development professionals aiming to optimize synthetic routes and explore novel chemical space.
The Tale of Two Pyrans: Electronic and Steric Divergence
At first glance, dihydropyran (DHP) and tetrahydropyran (THP) appear to be closely related six-membered oxygen-containing heterocycles. However, a single double bond in the dihydropyran ring introduces a significant electronic disparity that dictates the reactivity of the attached indazole nucleus.
-
Dihydropyran: The Electron-Rich Influencer 3,4-Dihydro-2H-pyran is an enol ether.[3] The lone pair of electrons on the oxygen atom can delocalize into the π-system of the double bond, making the dihydropyran moiety a potent electron-donating group.[4] When attached to the indazole ring, typically at the N-1 or N-2 position, this electron-donating character is transmitted through resonance, increasing the electron density of the indazole's aromatic system.
-
Tetrahydropyran: The Inductive Contributor In contrast, tetrahydropyran is a saturated ether.[5] Lacking a π-system, its influence on the indazole ring is primarily through a weaker, inductive electron-donating effect. Consequently, a tetrahydropyran substituent has a much more subdued electronic impact compared to its unsaturated counterpart.
From a steric perspective, both dihydropyran and tetrahydropyran substituents are of comparable bulk, and their influence on reaction outcomes due to steric hindrance is expected to be similar. Therefore, the observed differences in reactivity can be predominantly attributed to their distinct electronic properties.
Comparative Reactivity in Key Synthetic Transformations
The electronic differences between dihydropyran and tetrahydropyran substituents manifest in their influence on the reactivity of the indazole core in two critical classes of reactions for drug development: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: A Tale of Activated Rings
Electrophilic aromatic substitution is a cornerstone of aromatic ring functionalization. The rate and regioselectivity of these reactions are highly sensitive to the electronic nature of the substituents on the aromatic ring.
Hypothetical Comparative Bromination:
To illustrate the expected difference in reactivity, let us consider the electrophilic bromination of N-dihydropyranyl indazole and N-tetrahydropyranyl indazole.
| Compound | Substituent Effect | Expected Reactivity | Predicted Outcome |
| N-Dihydropyranyl Indazole | Strong electron-donating (resonance) | Highly activated towards electrophilic substitution | Faster reaction rate, potentially milder reaction conditions required. |
| N-Tetrahydropyranyl Indazole | Weak electron-donating (inductive) | Moderately activated towards electrophilic substitution | Slower reaction rate compared to the dihydropyran analogue. |
The strong electron-donating nature of the dihydropyran group is anticipated to significantly accelerate the rate of electrophilic substitution on the indazole ring compared to the tetrahydropyran-substituted counterpart. This enhanced reactivity could allow for the use of milder brominating agents or lower reaction temperatures, potentially improving the functional group tolerance of the reaction.
Experimental Protocols
To provide a practical context for the discussed concepts, detailed step-by-step methodologies for the synthesis of the starting materials and a key comparative reaction are provided below.
Synthesis of N-Substituted Indazoles
The introduction of the dihydropyran and tetrahydropyran moieties onto the indazole nitrogen is a crucial first step.
Protocol 1: Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole
This protocol describes the protection of the indazole nitrogen with a THP group, which proceeds via the reaction with dihydropyran.
-
Materials: 1H-Indazole, 3,4-dihydro-2H-pyran (DHP), p-toluenesulfonic acid (p-TsOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1H-indazole (1.0 eq) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Protocol 2: Synthesis of 1-(Dihydropyran-2-yl)-1H-indazole
A similar procedure using a dihydropyran-based starting material would be employed.
Comparative Electrophilic Bromination
This protocol outlines a general procedure for the electrophilic bromination of N-substituted indazoles, which can be adapted to compare the reactivity of the dihydropyran and tetrahydropyran analogues.
-
Materials: N-substituted indazole (dihydropyran or tetrahydropyran analogue), N-Bromosuccinimide (NBS), Acetonitrile, Water, Dichloromethane, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the N-substituted indazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion at room temperature.[6]
-
Stir the reaction mixture and monitor the progress by TLC. The reaction time is expected to be shorter for the dihydropyran derivative.
-
After completion, quench the reaction with water and extract with dichloromethane.[6]
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to isolate the brominated indazole.
-
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-indazole derivative, a common transformation in drug discovery for introducing molecular diversity.
-
Materials: Bromo-N-substituted indazole, Arylboronic acid, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., 1,4-dioxane/water).[7]
-
Procedure:
-
To a reaction vessel, add the bromo-N-substituted indazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane/water 3:1).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
-
Visualizing the Mechanistic Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the key electronic differences and a typical experimental workflow.
Caption: Electronic effects of dihydropyran vs. tetrahydropyran.
Caption: General workflow for functionalization.
Conclusion and Future Perspectives
The choice between a dihydropyran and a tetrahydropyran substituent on an indazole core is not merely a trivial structural modification. The pronounced electron-donating ability of the dihydropyran moiety significantly enhances the reactivity of the indazole ring towards electrophilic substitution and can influence the efficiency of palladium-catalyzed cross-coupling reactions. Researchers can leverage this enhanced reactivity to employ milder reaction conditions, potentially improving yields and functional group compatibility. Conversely, the more electronically neutral tetrahydropyran group may be preferred when a less reactive indazole core is desired to avoid unwanted side reactions.
This guide provides a foundational understanding of the reactivity differences between these two systems. Further quantitative experimental studies are warranted to precisely map the reaction kinetics and explore the full synthetic potential of these valuable building blocks in the pursuit of novel therapeutics.
References
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Wikipedia. (n.d.). Enol ether. Retrieved from [Link]
- Zheng, C., et al. (2014).
- U.S. Patent No. US20060094881A1. (2006). Methods of preparing indazole compounds.
-
Fiveable. (2025). Enol Ether Definition. Retrieved from [Link]
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2959.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025). A mild and efficient THP protection of indazoles and benzyl alcohols in water. Retrieved from [Link]
-
ResearchGate. (2025). The Use of tertButyl Vinyl Ether in Stepwise Electrophilic Addition Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Retrieved from [Link]
-
PubMed. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Vinylic Nucleophilic Substitution. Retrieved from [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]
-
ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. US20060094881A1 - Methods of preparing indazole compounds - Google Patents [patents.google.com]
- 4. Enol ether - Wikipedia [en.wikipedia.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of Pyran-Substituted Indazoles
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyran-substituted indazoles have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of the indazole nucleus—a bicyclic system comprising a benzene and pyrazole ring—with a pyran ring creates a unique three-dimensional architecture ripe for pharmacological exploration.
For the medicinal chemist and drug development professional, the unambiguous structural confirmation of these novel molecular entities is paramount. Infrared (IR) spectroscopy stands as a first-line, rapid, and non-destructive analytical technique for this purpose. It provides a molecular "fingerprint," revealing the presence or absence of key functional groups, thereby confirming the successful synthesis of the target scaffold. This guide provides an in-depth comparison of the characteristic IR absorption peaks for pyran-substituted indazoles, grounded in experimental data and established spectroscopic principles, to aid researchers in their structural elucidation efforts.
The Foundation: Understanding IR Spectroscopy
Infrared spectroscopy operates on the principle that covalent bonds within a molecule are not rigid; they vibrate by stretching and bending at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment.[2] An IR spectrum plots the percentage of light transmitted (% Transmittance) against the wavenumber (in cm⁻¹), which is proportional to frequency.[3]
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to ~1400 cm⁻¹): This region contains absorption bands for most common functional groups like O-H, N-H, C=O, and C≡N. These peaks are highly diagnostic.[4]
-
Fingerprint Region (below 1400 cm⁻¹): This area contains complex patterns of absorptions, usually from C-C, C-O, and C-N single bond stretches, as well as various bending vibrations. While difficult to interpret from first principles, this region is unique to a specific molecule, serving as its fingerprint.[3][5]
Deconstructing the Spectrum: Characteristic Peaks of Indazole and Pyran Moieties
A pyran-substituted indazole is a composite structure. Its IR spectrum is, therefore, a superposition of the vibrational modes of the indazole core, the pyran ring, and any other substituents. Understanding the characteristic peaks of each component is crucial for accurate interpretation.
The Indazole Core
The indazole ring system gives rise to several characteristic absorption bands:
-
N-H Stretching: For indazoles that are unsubstituted at the N1 or N2 position, a stretching vibration for the N-H bond is observed. This peak is typically found in the 3100-3500 cm⁻¹ region. Intermolecular hydrogen bonding in the solid state can cause this peak to be broad.
-
Aromatic C-H Stretching: The C-H bonds of the benzene portion of the indazole ring exhibit stretching vibrations at wavenumbers slightly higher than their aliphatic counterparts, typically in the range of 3000-3100 cm⁻¹ .[1][6]
-
C=N and C=C Ring Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in both the pyrazole and benzene rings are coupled, giving rise to a series of medium-to-strong, sharp absorptions in the 1450-1625 cm⁻¹ region.[6] For instance, some indazole derivatives show a characteristic cyclic N=CH- band between 1585 and 1622 cm⁻¹.[6]
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring appear as strong bands in the 740-850 cm⁻¹ region of the fingerprint spectrum, and their exact position can be diagnostic of the substitution pattern.[7]
The Pyran Ring
The pyran moiety, a six-membered heterocyclic ether, contributes its own set of signature peaks:
-
Aliphatic C-H Stretching: The methylene (-CH₂) and methine (-CH) groups in a saturated or partially saturated pyran ring show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.[1] The presence of peaks both above and below 3000 cm⁻¹ is a strong indicator of a molecule containing both aromatic and aliphatic C-H bonds.[1]
-
C-O-C Asymmetric and Symmetric Stretching: The most diagnostic peak for the pyran ring is the strong absorption from the C-O-C (ether) linkage. This typically manifests as a strong, prominent band in the fingerprint region, around 1050-1250 cm⁻¹ .[8] This peak is crucial for confirming the presence of the pyran ring.
-
Carbonyl (C=O) Stretching: Many synthetic routes lead to pyranone-substituted indazoles, where the pyran ring contains a carbonyl group. This gives rise to a very strong and sharp absorption band in the 1650-1760 cm⁻¹ region.[4][9] Its exact position is influenced by ring strain and conjugation. For example, 2-pyranones show characteristic C=O stretching bands between 1720–1740 cm⁻¹.[9]
Integrated Analysis: The Spectrum of a Pyran-Substituted Indazole
By combining the features of both moieties, we can build a complete picture. The IR spectrum of a pyran-substituted indazole will be a composite, and its confirmation relies on identifying peaks from both systems.
Summary of Key IR Absorption Bands
| Functional Group | Moiety | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | Indazole | 3100 - 3500 | Medium, often Broad | Present only in N-unsubstituted indazoles. Broadening due to hydrogen bonding. |
| Aromatic C-H Stretch | Indazole | 3000 - 3100 | Medium to Weak | Diagnostic for the presence of the aromatic (benzene) part of the indazole core.[1][6] |
| Aliphatic C-H Stretch | Pyran | 2850 - 2980 | Medium | Confirms the presence of saturated carbons in the pyran ring.[1] |
| C=O Stretch (if applicable) | Pyran (Pyranone) | 1650 - 1760 | Strong, Sharp | A very prominent peak if a carbonyl group is present on the pyran ring.[4][9] |
| C=N / C=C Ring Stretches | Indazole | 1450 - 1625 | Medium to Strong | A series of sharp peaks characteristic of the fused aromatic heterocyclic system.[6] |
| C-O-C Asymmetric Stretch | Pyran | 1050 - 1250 | Strong | A key diagnostic band for the pyran ether linkage. Its absence would rule out the structure. |
| Aromatic C-H Out-of-Plane Bend | Indazole | 740 - 850 | Strong | Found in the fingerprint region; position can indicate the substitution pattern on the benzene ring. |
Comparative Analysis: Distinguishing the Target from Precursors
The power of IR spectroscopy lies in its ability to track the progress of a reaction. Let's consider a hypothetical synthesis. The IR spectrum of the final pyran-substituted indazole product should be clearly distinguishable from its starting materials.
-
Compared to an Indazole Precursor: The product spectrum will feature new, prominent peaks corresponding to the pyran ring. The most obvious additions will be the aliphatic C-H stretches (2850-2980 cm⁻¹) and, most critically, the strong C-O-C stretch (1050-1250 cm⁻¹) .
-
Compared to a Pyran Precursor: The product spectrum will now show the characteristic signatures of the indazole ring. Look for the appearance of aromatic C-H stretches (>3000 cm⁻¹) and the complex pattern of C=N/C=C ring stretches (1450-1625 cm⁻¹) . If the indazole is N-H free, a broad N-H band may also appear.
This comparative approach provides a self-validating system, where the disappearance of starting material peaks and the appearance of new, characteristic product peaks provide strong evidence for a successful chemical transformation.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure reproducible and reliable data, a standardized protocol is essential. The following describes the common method for analyzing solid samples using a Potassium Bromide (KBr) pellet.
Objective: To obtain a clean, high-resolution FT-IR spectrum of a solid pyran-substituted indazole sample.
Materials:
-
FT-IR Spectrometer (e.g., Varian 680 or equivalent)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample (~1-2 mg)
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the sample chamber of the FT-IR spectrometer is empty and clean.
-
Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet):
-
Place approximately 100-150 mg of dry, IR-grade KBr into a clean agate mortar.
-
Add 1-2 mg of the pyran-substituted indazole sample. The optimal sample-to-KBr ratio is about 1:100. Too much sample will result in saturated, overly intense peaks.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The powder should have a consistent, slightly opaque appearance.
-
Transfer a small amount of the powder into the pellet-forming die. Distribute it evenly to ensure a uniform pellet.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.
-
Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder in the spectrometer's sample compartment.
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).
-
-
-
Data Analysis:
-
The spectrometer software will automatically process the data, ratioing the sample scan against the background scan to produce the final transmittance spectrum.
-
Label the significant peaks with their wavenumber values (cm⁻¹).
-
Compare the observed peaks with the expected values in the summary table to confirm the structure.
-
Visualization of Key Concepts
To further clarify the workflow and spectral regions, the following diagrams are provided.
Caption: Workflow for FT-IR analysis of a solid sample.
Caption: Key IR absorption regions for pyran-substituted indazoles.
Conclusion
Infrared spectroscopy is an indispensable tool for researchers in drug development and synthetic chemistry. For the specific class of pyran-substituted indazoles, it offers a fast and definitive method to verify the successful incorporation of both the indazole and pyran moieties into the final molecular architecture. By systematically analyzing the functional group region for characteristic N-H, aromatic C-H, aliphatic C-H, and potential C=O stretches, and confirming the presence of the crucial C-O-C ether linkage in the fingerprint region, scientists can proceed with confidence in their structural assignments. This guide serves as a practical reference, enabling researchers to leverage the full diagnostic power of IR spectroscopy in their pursuit of novel therapeutic agents.
References
- Indazole derivatives - Google Patents. (n.d.). Google Patents.
- Synthesis of new pyran and pyranoquinoline derivatives. (2014). Arabian Journal of Chemistry.
- Experimental and calculated IR frequencies of 6-phenyl-4-methylsulfanyl-2-oxo-2 H -pyran (molecule 1 ) in 400–2000 cm - ResearchGate. (n.d.). ResearchGate.
- Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. (2012). Asian Journal of Research in Chemistry.
- Gas-phase Infrared Spectrum of Indazole. (1993). RSC Publishing.
- Interpretation of IR spectrum of compound 1N2a - ResearchGate. (n.d.). ResearchGate.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). Journal of Chemical Health Risks.
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
- Table of Characteristic IR Absorptions. (n.d.).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI.
- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. (n.d.). Maricopa Open Digital Press.
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. (2025). ResearchGate.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI.
- An infrared spectroscopic study of protonated and cationic indazole. (2006). Semantic Scholar.
- Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris.
- N‑Heterocyclic Olefins of Pyrazole and Indazole. (n.d.). PMC.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). MDPI.
- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.
- Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav.
- (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2025). ResearchGate.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ajrconline.org [ajrconline.org]
- 7. researchgate.net [researchgate.net]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Structure Analysis of 5-Substituted Indazoles via X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
The Structural Significance of the 5-Substituted Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with biological targets.[1][3] The substitution at the C5 position is of particular interest as it allows for the modulation of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.[4] Understanding how these C5 modifications influence the three-dimensional arrangement of molecules in the solid state through single-crystal X-ray diffraction (XRD) is paramount for rational drug design, polymorphism screening, and formulation development.
Comparative Analysis of Crystal Packing in 5-Substituted Indazoles
The nature of the substituent at the 5-position profoundly impacts the intermolecular interactions that govern crystal packing. These interactions primarily include hydrogen bonding, π-π stacking, and weaker van der Waals forces.[5] The interplay of these forces dictates the overall supramolecular architecture, which in turn influences the material's physical properties.
The Role of Hydrogen Bonding
Hydrogen bonding is a dominant force in the crystal packing of many indazole derivatives.[6] The indazole core contains both a hydrogen bond donor (the N-H group of the pyrazole ring) and acceptor (the sp2 hybridized nitrogen atom), facilitating the formation of robust intermolecular connections.[3][7]
For instance, in the crystal structure of 5-chloro-7-azaindole, a close analog of indazole, molecules form centrosymmetric dimers through N-H···N hydrogen bonds.[8] The introduction of a hydroxyl group at the C5 position, as in 5-hydroxy-7-azaindole, introduces additional strong O-H···N and N-H···O hydrogen bonds, leading to a more complex and extended three-dimensional network.[8] This highlights how a simple change from a halogen to a hydroxyl group can dramatically alter the hydrogen bonding motifs.
Influence of π-π Stacking Interactions
The aromatic nature of the indazole ring system facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal lattice. In the case of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole, the indazole unit and the pendant phenyl rings of adjacent molecules form oblique stacks along the a-axis direction through π-π stacking.[5] The presence of an electron-withdrawing nitro group at the 5-position can influence the electrostatic potential of the aromatic system, thereby modulating the strength and geometry of these π-π interactions.
Hirshfeld Surface Analysis: A Quantitative Look at Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, we can identify regions of significant intermolecular contact. For example, in the crystal structure of a 5-nitro-1H-indazole derivative, Hirshfeld analysis revealed that H···H (36.3%), O···H/H···O (23.4%), C···H/H···C (13.4%), and N···H/H···N (11.4%) interactions are the most significant contributors to the crystal packing.[5] This detailed breakdown allows for a quantitative comparison of the packing forces in different 5-substituted indazoles.
The following table summarizes key crystallographic data and intermolecular interactions for a selection of 5-substituted indazole derivatives and related compounds, illustrating the impact of the C5-substituent.
| Compound | C5-Substituent | Space Group | Key Intermolecular Interactions | Reference |
| 5-Chloro-7-azaindole | -Cl | P2₁/c | N-H···N hydrogen bonds, C-H···π interactions | [8] |
| 5-Hydroxy-7-azaindole | -OH | P2₁/c | O-H···N and N-H···O hydrogen bonds | [8] |
| 5-Nitro-1H-indazole derivative | -NO₂ | P2₁/n | π-π stacking, C-H···O hydrogen bonds | [5] |
A Validated Protocol for Single-Crystal XRD Analysis of a Novel 5-Substituted Indazole
The following protocol provides a robust, self-validating workflow for the crystallographic analysis of a novel 5-substituted indazole, from crystal growth to structure refinement and validation.
Step 1: Crystal Growth
The critical first step is to obtain single crystals of sufficient size and quality. This is often the most challenging aspect of the analysis.
-
Rationale: Slow evaporation of a saturated solution is a common and effective method for growing high-quality crystals of small organic molecules. The choice of solvent is crucial and should be guided by the solubility of the compound. A solvent system in which the compound is sparingly soluble is often ideal.
-
Protocol:
-
Dissolve the purified 5-substituted indazole in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor crystal growth over several days to weeks.
-
Step 2: Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Rationale: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a high-intensity X-ray source (e.g., a microfocus source) is essential for collecting high-quality diffraction data.
-
Protocol:
-
Carefully select a well-formed single crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Rationale: Direct methods or dual-space algorithms are typically used to solve the phase problem and obtain an initial model of the crystal structure. This model is then refined against the experimental data using a least-squares algorithm to improve the fit and obtain the final, accurate structure.
-
Protocol:
-
Process the raw diffraction data (integration, scaling, and space group determination) using appropriate software (e.g., CrysAlisPro, SAINT).
-
Solve the structure using software such as SHELXT or Olex2.
-
Refine the structural model using a full-matrix least-squares refinement program (e.g., SHELXL). This involves refining atomic positions, displacement parameters, and occupancies.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Step 4: Structure Validation and Analysis
The final step is to validate the refined structure and analyze its geometric and packing features.
-
Rationale: It is crucial to validate the final crystal structure to ensure its accuracy and reliability. This involves checking for any inconsistencies or errors in the model.
-
Protocol:
-
Use software like PLATON or the IUCr's checkCIF service to validate the crystallographic data and structural model.
-
Analyze the molecular geometry (bond lengths, bond angles, torsion angles) and intermolecular interactions (hydrogen bonds, π-π stacking).
-
Generate crystallographic tables and graphical representations of the structure.
-
Perform Hirshfeld surface analysis to visualize and quantify intermolecular contacts.
-
Visualizing the Workflow and Key Interactions
The following diagrams illustrate the experimental workflow for XRD analysis and the common intermolecular interactions observed in the crystal structures of 5-substituted indazoles.
Caption: Experimental workflow for single-crystal XRD analysis.
Caption: Key intermolecular interactions in indazole crystals.
Conclusion: From Crystal Structure to Drug Efficacy
The detailed analysis of the crystal structures of 5-substituted indazoles provides invaluable insights for drug development. By understanding how different substituents at the C5 position direct the solid-state assembly of these molecules, researchers can anticipate and control crucial properties such as solubility, stability, and bioavailability. The experimental protocols and analytical approaches outlined in this guide offer a comprehensive framework for conducting high-quality crystallographic studies, ultimately accelerating the journey from molecular design to effective therapeutics.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japtronline.com [japtronline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
Technical Comparison Guide: UV-Vis Absorption Spectra of 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole
Executive Summary & Chromophore Analysis
In the development of kinase inhibitors (e.g., ERK, PARP inhibitors), 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole serves as a critical intermediate. Its UV-Vis absorption profile is distinct from its precursors due to the conjugation between the indazole core and the alkene of the dihydropyran ring.
This guide provides a technical comparison of this compound against its synthetic precursors and potential impurities. Unlike generic databases, we focus on the differential spectroscopy required for reaction monitoring (Suzuki-Miyaura coupling) and purity assessment.
The Chromophore Logic
The molecule consists of two primary absorbing units that interact electronically:
-
The Indazole Core: A 10-
electron aromatic system (benzopyrazole) with typical absorption bands at nm and nm. -
The Dihydropyran Alkene: A double bond at the 4-position of the pyran ring.
Key Mechanism: When the dihydropyran is attached at the C5 position of the indazole, the alkene
Diagram 1: Electronic Transition & Conjugation Map
Caption: Electronic coupling between the indazole core and the dihydropyran alkene lowers the HOMO-LUMO gap, shifting absorption to longer wavelengths.
Comparative Performance: Product vs. Alternatives
For a researcher, the "alternatives" are the species present in the reaction mixture. Distinguishing the product from the starting material (5-Bromoindazole) and the over-reduced impurity (Tetrahydropyran derivative) is vital.
Table 1: Spectral Characteristics Comparison
| Compound | Role | Relative | Detection Challenge | |
| 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole | Target Product | 312 ± 3 nm | High | Susceptible to pH-dependent shifts (NH deprotonation). |
| 5-Bromo-1H-indazole | Starting Material | 296 ± 2 nm | Medium | Overlaps with product; requires gradient separation or derivative spectroscopy. |
| 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole | Over-reduced Impurity | 294 ± 2 nm | Medium | Critical: Lacks the alkene conjugation. Spectrum reverts to resemble the starting material. |
| Indazole (Unsubstituted) | Core Scaffold | 292 nm | Low | Reference standard only. |
Technical Insight: The "Tetrahydropyran" Trap
A common issue in hydrogenation or reductive coupling is the accidental reduction of the double bond in the pyran ring.
-
Observation: If your HPLC peak retains the retention time of the product but the UV spectrum "blueshifts" back to ~295 nm, you have likely formed the tetrahydropyran impurity . The conjugation is broken, and the chromophore behaves like a simple alkyl-substituted indazole.
Experimental Protocol: Validated Detection Method
To ensure trustworthy data (Trustworthiness), this protocol includes self-validating steps to account for solvatochromism and pH effects common to indazoles.
Reagents & Equipment[1]
-
Solvent: HPLC-grade Methanol or Acetonitrile.
-
Buffer: 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid (to suppress NH ionization).
-
Instrument: Diode Array Detector (DAD) capable of 190–400 nm scanning.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO (prevents aggregation). Dilute to 50 µM in the final solvent (MeOH/Water 50:50).
-
pH Control (Critical):
-
Indazoles are amphoteric. The NH proton can dissociate (pKa ~14) or the N2 can protonate (pKa ~1.2).
-
Directive: Always record spectra in acidic media (0.1% Formic Acid) to stabilize the neutral/cationic species and prevent peak broadening from tautomeric equilibration.
-
-
Linearity Check: Prepare concentrations at 10, 25, and 50 µM. Plot Absorbance vs. Concentration at 312 nm.
must be . -
Impurity Discrimination: Extract the spectrum at the leading and tailing edge of the HPLC peak. If the
shifts >2 nm, the peak is not pure (co-elution of precursor).
Diagram 2: Method Validation Workflow
Caption: Decision tree for distinguishing the target conjugated product from non-conjugated impurities using UV maxima.
Troubleshooting & Solvatochromism
The indazole NH group makes the spectrum sensitive to solvent polarity and hydrogen bonding.
-
In Methanol: Sharp bands, distinct vibrational structure.
-
In Water (Neutral): Broadened bands due to hydrogen bonding with the solvent.
-
In Acetonitrile: Hyperchromic shift (higher absorbance) compared to water.
Recommendation: For quantitative assays (e.g., library quantification), use Acetonitrile/Water + 0.1% TFA . This system suppresses the NH acidity and provides the highest molar extinction coefficient (
References
-
Indazole Tautomerism & Spectroscopy
- V. A. Ostrovskii, et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry. (General principles of azole spectroscopy).
- Context: Explains the pH sensitivity of the indazole core.
-
Suzuki-Miyaura Coupling of Indazoles
- Meanwell, N. A., et al. "Inhibitors of IKK-2: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry.
- Context: Describes the synthesis of 5-substituted indazoles via boronate coupling, relevant for the formation of the dihydropyran intermedi
-
Solvatochromism of Indazoles
- Catalán, J., et al. "On the tautomerism of indazole in the gas phase and in solution." Journal of the American Chemical Society.
- Context: Authoritative source on why solvent choice shifts in indazoles.
-
Reaction Monitoring (Dihydropyran Formation)
- Standard protocols for Suzuki coupling of 5-bromoindazole and 2-(3,6-dihydro-2H-pyran-4-yl)
- Source: Common intermediate in PARP inhibitor synthesis (e.g., Niraparib analogs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
